molecular formula C7H9FN2 B1472435 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine CAS No. 1551365-81-1

2-Fluoro-2-(pyridin-4-yl)ethan-1-amine

Cat. No. B1472435
CAS RN: 1551365-81-1
M. Wt: 140.16 g/mol
InChI Key: XLNMWUDWCWGTLK-UHFFFAOYSA-N
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Description

“2-Fluoro-2-(pyridin-4-yl)ethan-1-amine” is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine”, often involves metal-catalyzed reactions . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine” is characterized by the presence of a pyridine ring, an ethan-1-amine group, and a fluorine atom .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, including “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine”, are used in the synthesis of various organic compounds. The presence of fluorine atoms in these compounds can lead to interesting and unusual physical, chemical, and biological properties .

Local Radiotherapy of Cancer

Fluoropyridines, including “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine”, can be used in the synthesis of F 18 substituted pyridines, which have potential applications in local radiotherapy of cancer .

Agricultural Products

Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Pharmaceuticals

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The introduction of fluorine atoms into lead structures can lead to improved physical, biological, and environmental properties .

Protein Kinase Inhibitors

After preparing certain derivatives of “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine”, they can be evaluated toward a panel of protein kinases. The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .

Inhibition of Collagen Synthesis

Certain derivatives of “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine” can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .

Anti-fibrotic Activity

Some compounds related to “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine” display anti-fibrotic activity in rats with dimethylnitrosamine (DMN)-induced hepatic fibrosis by blocking the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .

Antioxidant Properties

Nicotinic acid, which can be synthesized from “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine”, prevented fibrosis by its antioxidant properties and reducing the expression of TGF-β in thioacetamide (TAA)-induced hepatic fibrogenesis .

properties

IUPAC Name

2-fluoro-2-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-7(5-9)6-1-3-10-4-2-6/h1-4,7H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNMWUDWCWGTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(pyridin-4-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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